

The Role of Paxilline in Elucidating Neuronal Excitability and Signaling: A Technical Guide

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Compound of Interest

Compound Name: Paxilline

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Abstract

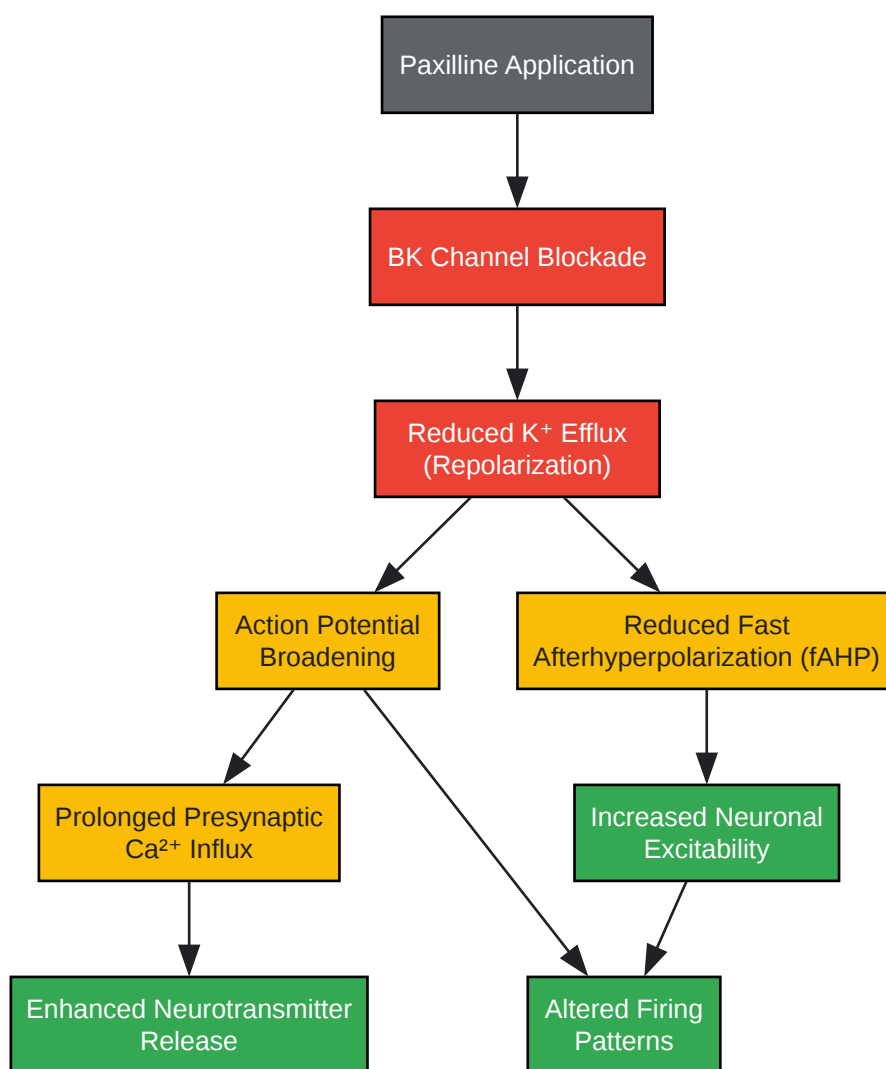
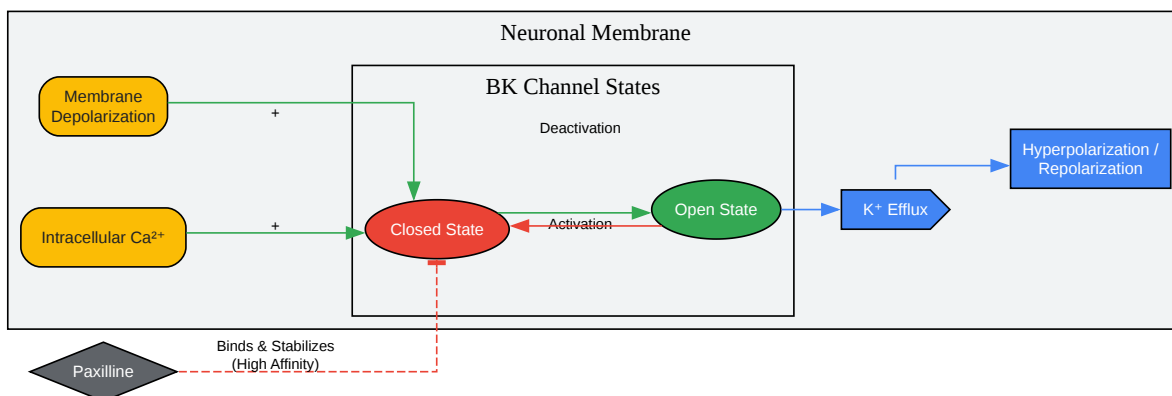
Paxilline, a tremorgenic indole alkaloid mycotoxin from *Penicillium paxilli*, is a potent and highly specific inhibitor of the large-conductance Ca^{2+} - and voltage-activated potassium (BK) channel. Its well-characterized, state-dependent mechanism of action has established it as an indispensable pharmacological tool in neuroscience. By selectively blocking BK channels, **paxilline** allows researchers to dissect their contribution to the fine-tuning of neuronal excitability, action potential waveform, firing patterns, and neurotransmitter release. This technical guide provides an in-depth overview of **paxilline**'s mechanism, its application in experimental neurophysiology, and quantitative data to inform study design, alongside detailed methodologies and visual pathways to facilitate its use in research.

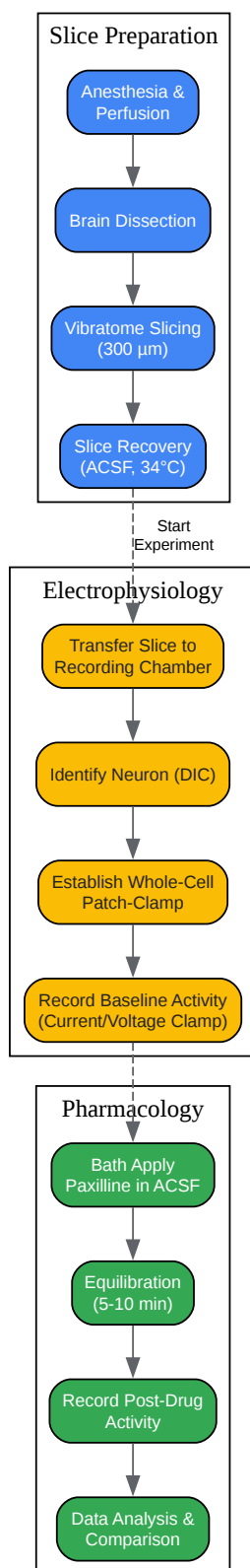
Mechanism of Action: State-Dependent BK Channel Inhibition

BK channels are crucial regulators of neuronal function. Activated by membrane depolarization and elevations in intracellular calcium, they provide a negative feedback loop by allowing K^+ efflux, which hyperpolarizes the membrane, repolarizes the action potential, and shapes the afterhyperpolarization (AHP).^{[1][2]} This function is critical for regulating repetitive firing and neurotransmitter release.

Paxilline exerts its inhibitory effect through a unique, almost exclusively closed-channel blocking mechanism.[3][4][5] Unlike pore blockers that occlude the open channel, **paxilline** binds with high affinity to the closed conformation of the BK channel, stabilizing it in a non-conducting state.[4][6][7] This interaction is allosteric and does not interfere with the channel's voltage-sensing machinery.[3][4][6][7]

A key feature of **paxilline** inhibition is its inverse dependence on the channel's open probability (P_o).[3][4][6][7] When channels are predominantly closed (at negative membrane potentials or low intracellular Ca^{2+}), **paxilline** binds potently. Conversely, under conditions that favor channel opening (strong depolarization or high Ca^{2+}), the inhibition is significantly relieved, even in the continued presence of the drug.[3][4] This state-dependency is reflected in its IC_{50} , which can shift by orders of magnitude based on the channel's activation state.[3][4][6][8][9]





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